molecular formula C7H6F3N3O2 B14655553 [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine CAS No. 50707-84-1

[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B14655553
CAS No.: 50707-84-1
M. Wt: 221.14 g/mol
InChI Key: XWRXTPKBCKCIHU-UHFFFAOYSA-N
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Description

[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine: is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-(trifluoromethyl)aniline to form 2-nitro-5-(trifluoromethyl)aniline, which is then reacted with hydrazine hydrate under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Amino-5-(trifluoromethyl)phenylhydrazine.

    Substitution: Various alkyl or acyl derivatives.

    Oxidation: Nitroso derivatives.

Scientific Research Applications

Chemistry: [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenylhydrazine
  • 2-Fluoro-5-(trifluoromethyl)phenylhydrazine
  • 2-Chloro-5-(trifluoromethyl)phenylhydrazine

Comparison: Compared to similar compounds, [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications in various fields .

Properties

CAS No.

50707-84-1

Molecular Formula

C7H6F3N3O2

Molecular Weight

221.14 g/mol

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-6(13(14)15)5(3-4)12-11/h1-3,12H,11H2

InChI Key

XWRXTPKBCKCIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)[N+](=O)[O-]

Origin of Product

United States

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